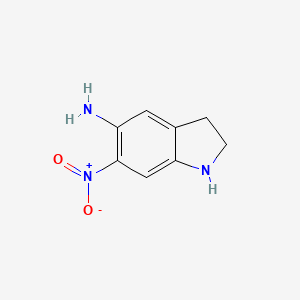
4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride is not well-documented. similar compounds often act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzenesulfonyl)piperidine: Similar structure but with the fluorine atom in a different position.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Another piperidine derivative with different substituents.
Uniqueness
4-((2-fluorophenyl)sulfonyl)piperidine hydrochloride is unique due to the specific positioning of the fluorine atom and the sulfonyl group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H14FNO2S |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-(2-fluorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H14FNO2S/c12-10-3-1-2-4-11(10)16(14,15)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |
InChI Key |
WHJAJYWTUZVRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8561596.png)





![2-(3-methoxy-6-oxopyrido[2,3-b]pyrazin-5-yl)acetaldehyde](/img/structure/B8561651.png)


